N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone
Description
N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone is a complex organic compound that features an imidazole ring, a nitrone group, and a nitro group
Properties
CAS No. |
62143-88-8 |
|---|---|
Molecular Formula |
C9H12N4O3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
(E)-N-methyl-4-(3-methyl-2-nitroimidazol-4-yl)but-3-en-2-imine oxide |
InChI |
InChI=1S/C9H12N4O3/c1-7(12(3)14)4-5-8-6-10-9(11(8)2)13(15)16/h4-6H,1-3H3/b5-4+,12-7- |
InChI Key |
VGWCHPMDTJPNML-MDFVMQOBSA-N |
Isomeric SMILES |
C/C(=[N+](\C)/[O-])/C=C/C1=CN=C(N1C)[N+](=O)[O-] |
Canonical SMILES |
CC(=[N+](C)[O-])C=CC1=CN=C(N1C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid or a mixture of nitric acid and sulfuric acid.
Formation of the Nitrone Group: The nitrone group can be formed by the reaction of a nitroso compound with an alkene or alkyne under oxidative conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and acylating agents.
Major Products
Oxidation: Nitroso derivatives, nitrate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or catalytic properties.
Mechanism of Action
The mechanism of action of N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, potentially inhibiting or modulating their activity.
Pathways Involved: It may affect oxidative stress pathways, signal transduction pathways, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: An antibiotic and antiprotozoal medication that also contains a nitroimidazole moiety.
Tinidazole: Another nitroimidazole derivative used to treat various infections.
Ornidazole: Similar to metronidazole and tinidazole, used for its antimicrobial properties.
Uniqueness
N,alpha-Dimethyl-alpha((1-methyl-2-nitro-1H-imidazol-5-yl)vinyl)nitrone is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other nitroimidazole derivatives.
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